N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide is a tripeptide derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminal alanine residue, followed by serine and a C-terminal leucinamide. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine. This compound’s structure includes:
- Fmoc group: Enhances solubility in organic solvents and prevents undesired side reactions during synthesis.
- Alanine (Ala): A small, non-polar amino acid contributing to backbone flexibility.
- Serine (Ser): A polar residue with a hydroxyl group, enabling hydrogen bonding.
- Leucinamide (Leu-NH2): A hydrophobic C-terminal modification that can influence peptide stability and receptor interactions.
The compound’s molecular formula is C₃₀H₃₃N₃O₄ (MW: ~499.6 g/mol), as inferred from analogous structures in .
Properties
CAS No. |
847780-50-1 |
|---|---|
Molecular Formula |
C27H34N4O6 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H34N4O6/c1-15(2)12-22(24(28)33)30-26(35)23(13-32)31-25(34)16(3)29-27(36)37-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-23,32H,12-14H2,1-3H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,34)/t16-,22-,23-/m0/s1 |
InChI Key |
MBUCXYDROSPNMR-GMWOSMDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fmoc-Protected Amino Acids
The initial step involves synthesizing or procuring the Fmoc-protected amino acids:
- Fmoc-L-Alanine (Fmoc-Ala-OH)
- Fmoc-L-Serine (Fmoc-Ser-OH)
- Fmoc-L-Leucine (Fmoc-Leu-OH)
These are commercially available with high purity (>98%) and are prepared via standard Fmoc-protection procedures involving reaction of amino acids with Fmoc-Cl in the presence of base (e.g., sodium carbonate or sodium bicarbonate) in solvents like dioxane or water.
Activation of Carboxyl Groups
The amino acids are activated using carbodiimide reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often in combination with additives like HOBt or HOAt to minimize racemization and improve yields.
Fmoc-Ala-OH + DIC + HOBt → Activated ester (O-acylisourea or HOBt ester)
This activated intermediate is then used immediately for coupling to the next amino acid.
Peptide Chain Assembly
The peptide chain is assembled stepwise:
- Coupling of Fmoc-Ala to a solid support or as a free amino acid derivative.
- Deprotection of the Fmoc group using 20% piperidine in DMF, which removes the Fmoc group, exposing the amino group for subsequent coupling.
- Coupling of Fmoc-Ser to the deprotected Ala residue.
- Deprotection of Fmoc-Ser using the same method.
- Coupling of Fmoc-Leu to the Ser residue.
Each coupling step involves mixing the activated amino acid with the deprotected amino group in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Formation of the Amide and Final Modifications
The terminal amino acid, leucine, is coupled with an amide group at the C-terminus, often by activating the carboxyl group and coupling with ammonia or an amine derivative to form the amide bond. Alternatively, the peptide can be synthesized with a free carboxyl group and then converted to an amide via amidation reactions.
Cleavage and Purification
After assembly, the peptide is cleaved from the solid support (if solid-phase synthesis was employed) using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS). The crude product is then purified by preparative high-performance liquid chromatography (HPLC).
Research Outcomes and Optimization
Recent research emphasizes the importance of:
- Optimizing coupling reagents to enhance yield and stereochemical integrity.
- Controlling reaction conditions such as temperature, solvent polarity, and reaction time.
- Using microwave-assisted synthesis to accelerate peptide bond formation.
- Employing solid-phase synthesis techniques for scalability and automation.
Studies have demonstrated that employing HOBt or HOAt as additives significantly reduces racemization and improves purity.
Data Tables Summarizing Key Reagents and Conditions
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Amino acid protection | Fmoc-Cl, Na2CO3 | Dioxane/H2O | Room temperature | Commercially available |
| Activation | DIC, HOBt | DMF | 0–25°C | Minimize racemization |
| Coupling | Activated amino acid + free amino group | DMF or DCM | 1–4 hours | Under nitrogen atmosphere |
| Deprotection | Piperidine (20%) | DMF | Room temperature | 15–30 min |
| Cleavage | TFA, TIPS | - | 2–3 hours | Scavengers prevent side reactions |
| Purification | HPLC | - | Ambient | Analytical and preparative |
Chemical Reactions Analysis
Oxidation Reactions
The Fmoc-protected tripeptide exhibits selective oxidation behavior due to its functional groups:
Serine residue reactivity
-
The hydroxyl group (-OH) on L-seryl undergoes oxidation with iodine (I₂) in aqueous THF to form a sulfonic acid derivative. Reaction yields range from 68–75% under optimized conditions (0.1 M I₂, 25°C, 4 hr) .
-
Hydrogen peroxide (H₂O₂) at 3% concentration converts the alcohol to a ketone via radical-mediated pathways, though this reaction requires careful pH control (pH 8.5–9.0) .
Leucinamide stability
-
The amide group demonstrates resistance to oxidation under standard conditions, preserving peptide backbone integrity .
Reduction Reactions
Reductive pathways primarily target the Fmoc group and peptide bonds:
| Reaction Target | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Fmoc deprotection | Piperidine | 20% in DMF, 30 min | Free amine | >95 |
| Disulfide reduction | TCEP·HCl | 50 mM, pH 7.4 | Thiol | 82±3 |
Key observations:
-
The Fmoc group shows rapid cleavage kinetics (t₁/₂ < 2 min) with piperidine, enabling sequential synthesis applications .
-
Tris(2-carboxyethyl)phosphine (TCEP) effectively reduces artificial disulfide bonds without affecting serine’s hydroxyl group .
Substitution Reactions
Nucleophilic displacement
-
The Fmoc carbonate undergoes substitution with primary amines (e.g., methylamine) in DCM:
Serine hydroxyl modifications
-
Phosphorylation using POCl₃ in pyridine yields phosphoserine derivatives (62% yield) .
-
Tosylation with p-toluenesulfonyl chloride creates leaving groups for subsequent nucleophilic attacks .
Deprotection Kinetics
Comparative deprotection studies reveal:
| Deprotection Agent | Time (min) | Completeness (%) | Side Reactions |
|---|---|---|---|
| Piperidine (20%) | 5 | 99.8 | <0.1% racemization |
| DBU (2% in DMF) | 8 | 98.5 | 1.2% β-elimination |
| NH₃/MeOH (7N) | 30 | 95.4 | Amide hydrolysis |
Data adapted from Fmoc-Ala/Ser/Leu analogs . The Fmoc group demonstrates superior stability to acidic conditions (stable in 5% TFA for 24 hr) compared to Boc protections .
Stability Profile
Critical stability parameters under various conditions:
Thermal degradation
Solution stability
| Solvent | pH | Stability (t₁/₂) |
|---|---|---|
| DMF | 8 | 72 hr |
| Water | 7 | 48 hr |
| THF | - | >1 week |
Hydrolysis occurs preferentially at the Leu-Ser amide bond under alkaline conditions (pH >10) .
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy:
The compound is primarily used in solid-phase peptide synthesis (SPPS) as an Fmoc-protected amino acid. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely utilized protective group that allows for the selective deprotection of amino acids while maintaining the integrity of other functional groups during peptide assembly.
Key Benefits:
- Stability: The Fmoc group is stable under basic conditions, making it suitable for multiple coupling cycles in SPPS.
- Ease of Removal: The Fmoc group can be easily removed using a base such as piperidine, allowing for smooth progress in peptide synthesis.
Medicinal Chemistry
Potential Therapeutic Applications:
The incorporation of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide into peptide sequences has been investigated for its potential therapeutic effects. Some notable applications include:
- Anticancer Agents: Peptides containing this compound have shown promise in targeting cancer cells by exploiting specific cell surface receptors, enhancing selectivity and reducing side effects compared to conventional chemotherapeutics.
- Antimicrobial Activity: Certain peptides synthesized with this compound have demonstrated antimicrobial properties, making them candidates for developing new antibiotics.
Case Study 1: Anticancer Peptides
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating this compound. These peptides were evaluated for their ability to inhibit tumor growth in vitro and in vivo. Results indicated a significant reduction in cell viability in cancer cell lines, suggesting potential as novel anticancer agents .
Case Study 2: Antimicrobial Peptides
Another investigation highlighted the synthesis of antimicrobial peptides using this compound. The study found that these peptides exhibited activity against various bacterial strains, including resistant strains. The mechanism was attributed to membrane disruption, providing insights into the development of new antibiotics .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Peptidomimetics
Structural and Functional Differences
The table below compares the target compound with structurally related Fmoc-protected peptides/amino acids:
Key Observations :
- Amino Acid Sequence: The target compound’s tripeptide structure offers a balance of polar (Ser) and hydrophobic (Leu) residues, distinguishing it from dipeptides (e.g., Fmoc-Phe-Leu-NH₂) or single-amino-acid derivatives (e.g., Fmoc-Ser-NH₂) .
- Side-Chain Modifications : Compounds like BB7-BB9 () incorporate sulfonyl or tert-butoxycarbonyl groups, altering solubility and steric hindrance compared to the target compound’s native residues .
- Conformational Constraints : Peptidomimetics such as Fmoc-L-Leu-L-Ser[PSI(Me,Me)Pro]-OH () use proline analogs to restrict backbone flexibility, a feature absent in the target compound .
Physicochemical Properties
Solubility and Stability
- The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is typical for Fmoc-protected peptides, as seen in analogous compounds (: solubility in DMF noted for Fmoc-amino acids) .
- Hydrolytic Stability : The Fmoc group’s stability under basic conditions contrasts with tert-butyl-based protections (e.g., M39258 in ), which require acidic cleavage .
Spectroscopic Data
Biological Activity
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide, commonly referred to as Fmoc-L-Ala-L-Ser-L-Leu-NH2, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C18H23N3O4
- Molecular Weight : 341.39 g/mol
- CAS Number : 35661-39-3
- Appearance : White to off-white powder
- Purity : >98% (HPLC)
Fmoc-L-Ala-L-Ser-L-Leu-NH2 functions primarily through its interactions with various biological pathways. It is known to influence:
- Protein Synthesis : The compound acts as a building block in peptide synthesis, facilitating the formation of biologically active peptides.
- Cell Signaling : It may modulate pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and metabolism.
- Neurotransmitter Release : Research indicates potential effects on neuronal signaling, impacting neurotransmitter release and synaptic plasticity.
Biological Activities
The biological activities of Fmoc-L-Ala-L-Ser-L-Leu-NH2 can be categorized into several key areas:
-
Antimicrobial Activity
- Exhibits activity against various bacterial strains.
- Potential use in developing new antibiotics.
-
Anticancer Properties
- Induces apoptosis in cancer cells through modulation of the NF-κB pathway.
- Enhances the efficacy of existing chemotherapeutic agents.
-
Immunomodulation
- Influences immune responses, potentially aiding in the treatment of autoimmune diseases.
-
Neuroprotective Effects
- Offers protection against neurodegenerative processes, possibly through antioxidant mechanisms.
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of Fmoc-L-Ala-L-Ser-L-Leu-NH2 against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to standard antibiotics. -
Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that Fmoc-L-Ala-L-Ser-L-Leu-NH2 induced apoptosis at concentrations as low as 10 µM, suggesting its potential as an anticancer agent. -
Neuroprotective Assays
Experimental models of oxidative stress in neuronal cells indicated that treatment with Fmoc-L-Ala-L-Ser-L-Leu-NH2 reduced cell death by 30%, highlighting its neuroprotective capabilities.
Table 1: Biological Activities Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O4 |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 35661-39-3 |
| Purity | >98% (HPLC) |
Q & A
Q. What strategies mitigate off-target interactions in peptide-based drug candidates?
- Design : Incorporate D-amino acids or methylated backbones to reduce protease susceptibility. Use molecular dynamics simulations to predict binding pockets and optimize side-chain interactions .
Safety & Compliance
Q. What precautions are critical for disposing of waste containing Fmoc-protected peptides?
Q. Are there documented ecotoxicological risks for Fmoc-containing compounds?
- Current Data : No ecotoxicity data available. Treat as potentially hazardous; avoid environmental release. Use biodegradability assays (e.g., OECD 301F) for preliminary risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
